Cas no 156761-88-5 (4-Bromo-2-ethylpyridine)

4-Bromo-2-ethylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-ethylpyridine
- 4-Bromo-2-ethyl-pyridine
- 2-Aethyl-4-brom-pyridin
- 2-ethyl-4-bromopyridine
- Pyridine, 4-bromo-2-ethyl-
- PubChem22128
- TVRGNBFSOZCSSE-UHFFFAOYSA-N
- RL02019
- AB63995
- BC004758
- AK129552
- AKOS006308519
- CS-0035828
- MFCD11223216
- 4-bromo-2ethylpyridine
- A850479
- DB-064140
- DTXSID60624685
- s10560
- J-514640
- DS-6217
- 156761-88-5
- SCHEMBL539467
- EN300-196675
- SY037354
- DTXCID30575438
-
- MDL: MFCD11223216
- Inchi: 1S/C7H8BrN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
- InChI Key: TVRGNBFSOZCSSE-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])N=C(C=1[H])C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 184.98400
- Monoisotopic Mass: 184.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.413±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 97-98 ºC (30 Torr)
- Flash Point: 83.5±21.8 ºC,
- Solubility: Slightly soluble (3.5 g/l) (25 º C),
- PSA: 12.89000
- LogP: 2.40650
4-Bromo-2-ethylpyridine Security Information
4-Bromo-2-ethylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-2-ethylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B700215-1000mg |
4-Bromo-2-ethylpyridine |
156761-88-5 | 1g |
$ 793.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BX467-200mg |
4-Bromo-2-ethylpyridine |
156761-88-5 | 98% | 200mg |
727.0CNY | 2021-08-04 | |
Chemenu | CM120989-10g |
4-Bromo-2-ethylpyridine |
156761-88-5 | 98% | 10g |
$1384 | 2021-08-06 | |
Chemenu | CM120989-1g |
4-Bromo-2-ethylpyridine |
156761-88-5 | 98% | 1g |
$307 | 2021-08-06 | |
ChemScence | CS-0035828-1g |
4-Bromo-2-ethylpyridine |
156761-88-5 | 99.05% | 1g |
$300.0 | 2022-04-27 | |
TRC | B700215-10mg |
4-Bromo-2-ethylpyridine |
156761-88-5 | 10mg |
$ 69.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BX467-250mg |
4-Bromo-2-ethylpyridine |
156761-88-5 | 98% | 250mg |
1102CNY | 2021-05-08 | |
Enamine | EN300-196675-0.25g |
4-bromo-2-ethylpyridine |
156761-88-5 | 95% | 0.25g |
$208.0 | 2023-09-16 | |
Alichem | A029182958-10g |
4-Bromo-2-ethylpyridine |
156761-88-5 | 98% | 10g |
$1,539.20 | 2022-04-02 | |
Aaron | AR001POE-1g |
Pyridine, 4-bromo-2-ethyl- |
156761-88-5 | 97% | 1g |
$130.00 | 2025-01-21 |
4-Bromo-2-ethylpyridine Related Literature
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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4. Book reviews
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on 4-Bromo-2-ethylpyridine
Introduction to 4-Bromo-2-ethylpyridine (CAS No. 156761-88-5)
4-Bromo-2-ethylpyridine, with the chemical formula C₆H₈BrN, is a brominated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 156761-88-5, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural properties, characterized by the presence of both a bromine substituent and an ethyl group on the pyridine ring, make it a valuable building block for further chemical modifications and functionalization.
The significance of 4-bromo-2-ethylpyridine in modern chemical synthesis cannot be overstated. Its molecular structure allows for facile participation in nucleophilic substitution reactions, cross-coupling reactions, and other transformations that are pivotal in drug discovery and material science. The bromine atom, in particular, acts as a handle for further functionalization via palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in constructing complex organic frameworks, which are often essential for achieving high binding affinity and selectivity in pharmaceutical applications.
In recent years, 4-bromo-2-ethylpyridine has been increasingly utilized in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are critical in targeting various forms of cancer and inflammatory diseases. The pyridine core is a common motif in many bioactive compounds due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The introduction of halogen atoms, such as bromine, further enhances the reactivity and binding properties of these molecules.
One notable application of 4-bromo-2-ethylpyridine is in the field of medicinal chemistry, where it has been employed to develop small-molecule inhibitors with potential therapeutic efficacy. A recent study highlighted its use in creating a series of pyridine-based compounds that exhibit inhibitory activity against specific enzymes implicated in metabolic disorders. The ethyl group on the pyridine ring contributes to the lipophilicity of these derivatives, which is often a desirable property for oral bioavailability. Additionally, the bromine substituent allows for further derivatization to fine-tune the pharmacokinetic profiles of these compounds.
The agrochemical industry has also benefited from the versatility of 4-bromo-2-ethylpyridine. Researchers have leveraged its reactivity to synthesize novel pesticides and herbicides that target pest-specific enzymes or receptors. These derivatives often exhibit improved efficacy and reduced environmental persistence compared to traditional agrochemicals. The ability to introduce diverse functional groups into the pyridine scaffold through reactions involving 4-bromo-2-ethylpyridine enables chemists to design molecules with tailored biological activities.
From a synthetic chemistry perspective, 4-bromo-2-ethylpyridine is valued for its role in multi-step synthetic routes. It serves as a key intermediate in constructing heterocyclic compounds that are prevalent in many natural products and drug candidates. The compound’s reactivity with various nucleophiles allows for the creation of complex molecular architectures with precision. This has led to its widespread adoption in both academic research laboratories and industrial settings where high-throughput synthesis is employed.
The development of new catalytic methods has further enhanced the utility of 4-bromo-2-ethylpyridine. Advances in transition metal catalysis have enabled more efficient and selective transformations of this compound, reducing reaction times and improving yields. Such innovations are crucial for streamlining drug discovery processes and reducing costs associated with large-scale production. The ability to perform these reactions under mild conditions also minimizes side product formation, ensuring higher purity standards for final products.
In conclusion, 4-bromo-2-ethylpyridine (CAS No. 156761-88-5) is a cornerstone compound in modern synthetic chemistry, with far-reaching implications across multiple industries. Its structural features and reactivity make it an indispensable tool for medicinal chemists, agrochemical researchers, and materials scientists alike. As research continues to uncover new applications for this versatile intermediate, its importance is only set to grow.
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